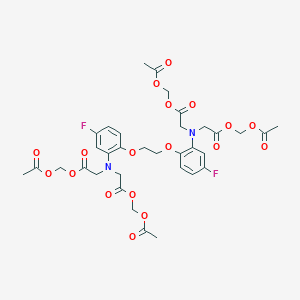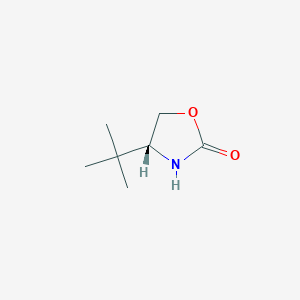
(R)-(+)-4-叔丁基-2-恶唑烷酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-(+)-4-tert-Butyl-2-oxazolidinone is a chiral oxazolidinone derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its utility as a chiral auxiliary in asymmetric synthesis, which is crucial for the production of enantiomerically pure compounds. The presence of the tert-butyl group at the 4-position enhances its stability and reactivity, making it a valuable tool in various chemical transformations.
科学研究应用
(R)-(+)-4-tert-Butyl-2-oxazolidinone has numerous applications in scientific research:
Chemistry: It is widely used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, oxazolidinone derivatives are explored for their therapeutic potential, particularly as antibiotics and enzyme inhibitors.
Industry: The compound is utilized in the synthesis of fine chemicals and advanced materials, contributing to the development of new technologies and products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R)-(+)-4-tert-Butyl-2-oxazolidinone typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-tert-butyl glycidyl ether with carbon dioxide in the presence of a base, such as potassium carbonate, to form the oxazolidinone ring. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 50°C.
Industrial Production Methods
On an industrial scale, the production of (R)-(+)-4-tert-Butyl-2-oxazolidinone can be achieved through continuous flow processes that allow for better control over reaction parameters and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis, making it more cost-effective and scalable.
化学反应分析
Types of Reactions
(R)-(+)-4-tert-Butyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolidinone ring into other heterocyclic structures.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the 4-position, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids, typically used under mild acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can be further functionalized to create a wide range of bioactive molecules and intermediates for pharmaceutical synthesis.
作用机制
The mechanism of action of (R)-(+)-4-tert-Butyl-2-oxazolidinone primarily involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment during chemical reactions. The tert-butyl group at the 4-position enhances the compound’s steric and electronic properties, ensuring high selectivity and efficiency in asymmetric synthesis.
相似化合物的比较
Similar Compounds
(S)-4-tert-butyl-1,3-oxazolidin-2-one: The enantiomer of the compound, used in similar applications but with opposite stereochemistry.
(4R)-4-isopropyl-1,3-oxazolidin-2-one: A structurally similar compound with a smaller isopropyl group, offering different steric effects.
(4R)-4-phenyl-1,3-oxazolidin-2-one: Contains a phenyl group, providing different electronic properties and reactivity.
Uniqueness
(R)-(+)-4-tert-Butyl-2-oxazolidinone stands out due to its optimal balance of steric hindrance and electronic effects, making it highly effective as a chiral auxiliary. Its stability and reactivity are superior to many other oxazolidinone derivatives, making it a preferred choice in asymmetric synthesis.
属性
IUPAC Name |
(4R)-4-tert-butyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2,3)5-4-10-6(9)8-5/h5H,4H2,1-3H3,(H,8,9)/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUHGFGTMLOSKM-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370541 |
Source


|
| Record name | (4R)-4-tert-Butyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142618-93-7 |
Source


|
| Record name | (4R)-4-tert-Butyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of synthesizing (R)-4-tert-butyl-2-oxazolidinone from (R)-tert-leucinol?
A1: The synthesis of (R)-4-tert-butyl-2-oxazolidinone from (R)-tert-leucinol serves as a proof-of-concept, demonstrating the feasibility of using (R)-tert-leucinol to create more complex chiral molecules. [] Oxazolidinones are a significant class of heterocyclic compounds, frequently employed as chiral auxiliaries and intermediates in organic synthesis. The availability of enantiomerically pure (R)-tert-butyl-2-oxazolidinone opens up possibilities for its application in asymmetric synthesis, potentially leading to the development of new pharmaceuticals and other valuable chiral compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
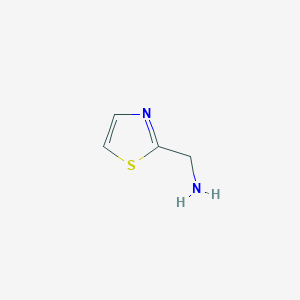
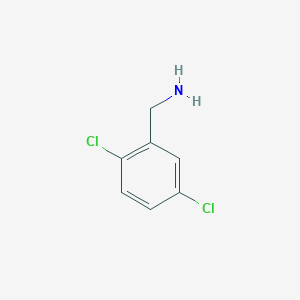
![(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one](/img/structure/B130945.png)
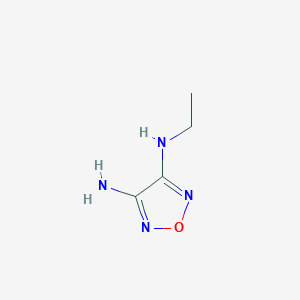

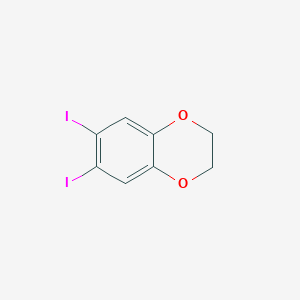
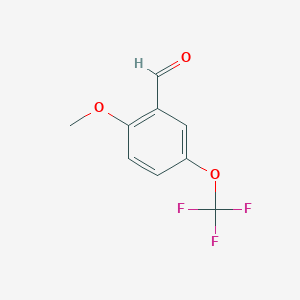
![(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide](/img/structure/B130970.png)
![(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.0?,??.0?,??]pentadecane-2,10-diol](/img/structure/B130971.png)
![(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130974.png)
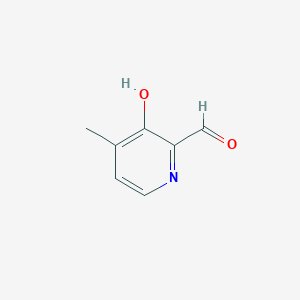
![(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130984.png)
![(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B130985.png)
